molecular formula C19H21F2N3O2S B2467571 3-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1705200-81-2

3-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2467571
CAS RN: 1705200-81-2
M. Wt: 393.45
InChI Key: GWNROSLHMBHEBM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. It also contains a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom . The presence of the difluorophenyl group suggests that the compound may have unique electronic properties due to the electronegativity of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the pyrimidinone and thiazepane rings, along with the difluorophenyl group. These groups could potentially form various interactions with biological targets, depending on their spatial arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research demonstrates the synthesis of novel benzothiazole pyrimidine derivatives exhibiting significant in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy against various pathogens (Maddila et al., 2016). This illustrates the potential of structurally complex compounds for developing new antimicrobial agents.

Anticancer Activity

The synthesis of 5‐Substituted 2‐Methylbenzimidazoles has shown compounds to be potent against different types of human cancer cell lines, highlighting the potential of pyrimidine and related derivatives in anticancer drug development (El-Naem et al., 2003).

Antiviral Properties

Research on the synthesis and anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives revealed compounds with virus-inhibiting properties, pointing towards their use in antiretroviral therapies (Novikov et al., 2004).

Insecticidal and Antibacterial Potential

Studies involving the synthesis of pyrimidine linked pyrazole heterocyclics indicated insecticidal and antibacterial potential, establishing a foundation for agricultural and pharmaceutical applications (Deohate et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve in vitro studies to determine its binding to various proteins, as well as in vivo studies to assess its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

3-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-12-13(2)22-11-24(19(12)26)10-18(25)23-6-5-17(27-8-7-23)15-9-14(20)3-4-16(15)21/h3-4,9,11,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNROSLHMBHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

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